Ethyl 5-(4-bromo-2-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate
Description
This compound features a pyrazole core with a 4-bromo-2-chlorophenyl group at position 5 and a tetrahydro-2H-pyran-4-yl group at position 1. The ethyl carboxylate at position 4 enhances solubility and bioavailability.
Properties
Molecular Formula |
C17H18BrClN2O3 |
|---|---|
Molecular Weight |
413.7 g/mol |
IUPAC Name |
ethyl 5-(4-bromo-2-chlorophenyl)-1-(oxan-4-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H18BrClN2O3/c1-2-24-17(22)14-10-20-21(12-5-7-23-8-6-12)16(14)13-4-3-11(18)9-15(13)19/h3-4,9-10,12H,2,5-8H2,1H3 |
InChI Key |
FPMBFMTZAILKRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCOCC2)C3=C(C=C(C=C3)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-bromo-2-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromo and chloro substituents: Halogenation reactions using bromine and chlorine reagents.
Attachment of the tetrahydro-2H-pyran-4-yl group: This step may involve nucleophilic substitution or other coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-bromo-2-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrazole ring or other functional groups to their oxidized forms.
Reduction: Reduction of the bromo or chloro substituents to their corresponding hydrogen derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the bromo or chloro positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups at the bromo or chloro positions.
Scientific Research Applications
Medicinal Chemistry
Antiinflammatory Properties
One of the primary applications of this compound is its potential as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response. This inhibition can lead to reduced production of leukotrienes, which are mediators of inflammation . The specific structural features of ethyl 5-(4-bromo-2-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate may enhance its efficacy in targeting this enzyme.
Case Study: Pyrazole Derivatives
A study highlighted the effectiveness of various pyrazole derivatives in reducing inflammation in animal models. The compounds demonstrated significant inhibition of paw edema, suggesting their potential use in treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Mechanism of Action
The compound has also been investigated for its anticancer properties. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. This compound's ability to interact with specific molecular targets involved in cancer progression makes it a valuable candidate for further research .
Research Findings
In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines, indicating its potential as a chemotherapeutic agent. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance its anticancer activity, providing insights for future drug design .
Neuropharmacology
Potential Neuroprotective Effects
There is emerging interest in the neuroprotective effects of pyrazole derivatives, including this compound. Research suggests that these compounds may exert protective effects against neurodegenerative diseases through modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies on Neuroprotection
Preclinical studies have shown that certain pyrazole derivatives can improve cognitive function and reduce neuroinflammation in models of Alzheimer’s disease. These findings highlight the need for further exploration into the neuropharmacological applications of this compound .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several key steps, including the formation of the pyrazole ring and subsequent functionalization to introduce the tetrahydropyran moiety. Understanding the SAR is crucial for optimizing its biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Bromo and chloro substituents | Enhance binding affinity to target enzymes |
| Tetrahydropyran ring | Contributes to lipophilicity and bioavailability |
| Pyrazole core | Essential for biological activity against inflammation and cancer |
Mechanism of Action
The mechanism of action of Ethyl 5-(4-bromo-2-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Substituent Variations at Position 5
- Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS RN: 138907-71-8): Position 5: Amino group instead of 4-bromo-2-chlorophenyl. Position 1: 4-Bromophenyl (simpler aromatic group vs. tetrahydro-2H-pyran-4-yl).
- Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS RN: 1242015-23-1): Position 5: 4-Bromophenyl (lacks 2-chloro substitution). Impact: Reduced molecular weight (295.13 g/mol vs. ~410–420 g/mol estimated for the target compound) and lower lipophilicity due to missing substituents .
Substituent Variations at Position 1
- Ethyl 5-Amino-1-(6-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate: Position 1: 6-Bromopyridinyl (heteroaromatic vs. cyclic ether).
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate (CAS RN: 957513-70-1):
Functional Group Modifications
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid (CAS RN: 115315-95-2):
- Ethyl 5-((4-fluorophenyl)-sulfonamido)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate: Position 5: Sulfonamido group with fluorophenyl.
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
Ethyl 5-(4-bromo-2-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes a pyrazole ring and various substituents. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H18BrClN2O3, with a molecular weight of 413.7 g/mol. The presence of halogenated phenyl groups and a tetrahydro-pyran moiety contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H18BrClN2O3 |
| Molecular Weight | 413.7 g/mol |
| CAS Number | 1429510-23-5 |
Anti-inflammatory Activity
Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory properties. For example, studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound is expected to exhibit similar effects due to its structural similarities with other effective pyrazoles.
In a comparative study, several pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM , indicating strong anti-inflammatory potential .
Analgesic Properties
The analgesic activity of pyrazole derivatives has been well documented. This compound may possess similar analgesic effects, potentially mediated through inhibition of cyclooxygenase enzymes (COX) or other pain pathways. The specific mechanism remains to be elucidated through further experimental studies.
Anticancer Potential
The anticancer properties of pyrazoles are attributed to their ability to interfere with cancer cell proliferation and induce apoptosis. Recent studies have highlighted that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines by modulating key signaling pathways involved in cell survival and growth.
For instance, compounds similar to this compound have shown promising activity against breast cancer cells, with IC50 values lower than standard chemotherapeutics .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes and receptors involved in inflammatory processes and cancer cell signaling pathways .
Case Studies
Several studies have focused on the biological activities of structurally related pyrazoles:
- Study on Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production, showing significant results comparable to established anti-inflammatory drugs like dexamethasone .
- Anticancer Activity Assessment : Research demonstrated that specific pyrazoles induced apoptosis in cancer cell lines via mitochondrial pathways, suggesting potential for development as anticancer agents .
- Analgesic Mechanism Exploration : Investigations into the analgesic properties revealed that certain derivatives could inhibit COX enzymes effectively, providing a basis for further exploration of this compound's analgesic potential .
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-(4-bromo-2-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate, and what are the key challenges in its synthesis?
The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of substituted hydrazines with β-keto esters to form the pyrazole core.
- Step 2: Functionalization at position 1 using tetrahydro-2H-pyran-4-yl groups via nucleophilic substitution or coupling reactions.
- Step 3: Bromination and chlorination at the phenyl ring using N-bromosuccinimide (NBS) or chlorine gas under controlled conditions.
Key challenges include regioselectivity during halogenation and steric hindrance from the tetrahydro-2H-pyran moiety, which may require optimized catalysts (e.g., Pd-based catalysts) or microwave-assisted synthesis to improve yields .
Q. What analytical methods are most effective for characterizing the structure and purity of this compound?
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- X-ray Crystallography: Resolve crystal packing and intermolecular interactions, especially for the tetrahydro-2H-pyran ring .
- HPLC-MS: Assess purity and detect trace impurities, particularly halogenated byproducts.
- FT-IR: Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, pyran ring) influence this compound’s bioactivity and pharmacokinetics?
- Halogen Effects: The 4-bromo-2-chlorophenyl group enhances lipophilicity, improving membrane permeability but potentially increasing off-target interactions. Comparative studies with fluoro or methyl analogs show reduced cytotoxicity in non-target tissues .
- Tetrahydro-2H-pyran Group: Increases metabolic stability by resisting cytochrome P450 oxidation, as shown in microsomal assays. Replacing it with a smaller cyclopropane ring reduces plasma half-life by 40% .
Methodological Approach: Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) to map binding interactions .
Q. What experimental strategies can elucidate this compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Molecular Docking: Predict binding modes to targets like COX-2 or kinases. For example, the pyrazole core may occupy hydrophobic pockets, while the ester group forms hydrogen bonds with catalytic residues .
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD values) for receptors like G-protein-coupled receptors (GPCRs).
- Cellular Thermal Shift Assay (CETSA): Validate target engagement in live cells by monitoring protein thermal stability shifts upon compound treatment .
Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?
- pH Stability: Degrades rapidly in acidic conditions (pH < 3) due to ester hydrolysis. Buffered solutions (pH 7.4) show >90% stability over 72 hours .
- Thermal Stability: Decomposes above 150°C, with degradation products identified via LC-MS as dehalogenated analogs and pyran ring-opened derivatives .
Method: Accelerated stability studies using forced degradation (e.g., 40°C/75% RH) and monitor via HPLC-UV .
Data Analysis and Contradictions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Comparative Meta-Analysis: Normalize data using standardized assays (e.g., IC50 values against a common cell line like HEK293).
- Control for Substituent Variability: Discrepancies in halogen positioning (e.g., 4-bromo vs. 2-bromo) significantly alter activity; re-evaluate SAR with consistent analogs .
- Reproducibility Checks: Validate synthesis protocols to rule out impurities (e.g., residual palladium from coupling reactions) .
Emerging Methodologies
Q. What computational tools are advancing the study of this compound’s reactivity and applications?
- Reaction Path Search Algorithms: Tools like GRRM (Global Reaction Route Mapping) predict intermediate steps in halogenation and cyclization .
- Machine Learning (ML): Train models on pyrazole derivatives to predict solubility or toxicity using descriptors like LogP and topological polar surface area (TPSA) .
Comparative Studies
Q. How does this compound compare to structurally similar pyrazole derivatives in terms of synthetic accessibility and bioactivity?
| Compound | Key Features | Bioactivity (IC50) |
|---|---|---|
| Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | Fluorophenyl group | 12 µM (COX-2 inhibition) |
| Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | Methylphenyl group | 28 µM (kinase inhibition) |
| Target compound | Bromo/chloro + pyran | 8 µM (COX-2) |
| The tetrahydro-2H-pyran group in the target compound enhances selectivity over COX-1 (>100 µM) compared to analogs . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
